1,3-Dimethyluracil

概要

説明

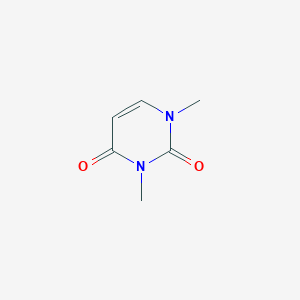

N,N'-ジメチルウラシル: は、RNA中に見られるピリミジン塩基であるウラシルの誘導体です。この化合物は、ウラシル環の窒素原子に2つのメチル基が結合していることを特徴としています。

製法

合成経路および反応条件:

縮合反応: 一般的な方法の1つは、シアノ酢酸と1,3-ジメチル尿素を縮合させる方法です。

多成分反応: もう1つのアプローチは、アルデヒド、ジメドン、および6-アミノ-1,3-ジメチルウラシルを含む多成分反応です。

工業的製造方法: 工業的製造方法は、汚染物質の発生を最小限に抑えながら、収率、純度、反応時間を最適化することに重点を置いています。 真空蒸留や無毒試薬の使用などの技術が、これらの目標を達成するために採用されています .

準備方法

Synthetic Routes and Reaction Conditions:

Condensation Reaction: One common method involves the condensation of cyanoacetic acid with 1,3-dimethylurea.

Multicomponent Reactions: Another approach is the multicomponent reaction involving aldehydes, dimedone, and 6-amino-1,3-dimethyluracil.

Industrial Production Methods: Industrial production methods focus on optimizing yield, purity, and reaction time while minimizing the generation of pollutants. Techniques such as vacuum distillation and the use of non-toxic reagents are employed to achieve these goals .

化学反応の分析

反応の種類:

酸化: N,N'-ジメチルウラシルは酸化反応を受け、過酸化水素やその他の酸化剤などの試薬によって促進されることがよくあります。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して実行できます。

置換: 置換反応、特にウラシル環の5位での置換反応は、アリールボロン酸やセレン粉末などのさまざまな試薬を使用して達成できます.

一般的な試薬と条件:

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

主な生成物:

酸化: 酸化されたウラシル誘導体の生成。

還元: 還元されたウラシル誘導体の生成。

置換: 5-アリールセレニルウラシルの生成.

科学研究への応用

化学: : N,N'-ジメチルウラシルは、さまざまなヘテロ環式化合物の合成におけるビルディングブロックとして使用されます。 これは、潜在的な医薬用途を持つ複雑な分子を形成するための多成分反応の前駆体として役立ちます .

生物学: : 生物学的研究では、N,N'-ジメチルウラシル誘導体は、潜在的な抗菌および抗酸化活性について研究されています。 これらの化合物は、特定の細菌および真菌株の増殖を阻害する可能性を示しています .

医学: : この化合物とその誘導体は、潜在的な抗がん、抗ウイルス、および抗炎症特性について調査されています。 また、創薬と開発における役割についても調査されています .

産業: : N,N'-ジメチルウラシルは、さまざまな工業用化学薬品および材料の製造に使用されます。 その誘導体は、腐食防止剤やその他の機能性材料の合成に使用されています .

科学的研究の応用

Chemical Properties and Structure

1,3-Dimethyluracil (C6H8N2O2) is characterized by two methyl groups at the 1 and 3 positions of the uracil structure. This modification influences its reactivity and interaction with biological systems. The compound's melting point, solubility, and spectroscopic properties have been extensively studied, providing insights into its behavior in various environments .

Medicinal Chemistry Applications

- Antiviral Activity :

- Cancer Research :

- Biological Metabolite :

Organic Synthesis Applications

-

Synthesis of Bioactive Compounds :

- This compound serves as a versatile building block in organic synthesis. It is utilized in multi-component reactions to create complex heterocyclic compounds that possess biological activity. For example, one-pot reactions involving 6-amino-1,3-dimethyluracil have led to the synthesis of various pyrimidine derivatives with potential pharmacological applications .

- Green Chemistry :

Case Study 1: Antiviral Activity

A study demonstrated that this compound derivatives inhibited the replication of specific RNA viruses. The mechanism involved interference with viral RNA polymerase activity, suggesting potential therapeutic applications in treating viral infections.

Case Study 2: Synthesis of Heterocycles

In a series of experiments focused on synthesizing functionalized pyrimidines, researchers utilized this compound as a starting material to develop novel compounds with enhanced biological activities. The reactions were optimized for yield and purity using green chemistry techniques.

作用機序

N,N'-ジメチルウラシルとその誘導体の作用機序には、特定の分子標的および経路との相互作用が含まれます。 たとえば、N,N'-ジメチルウラシルの誘導体である5-アリールセレニルウラシルは、ジヒドロオロテートデヒドロゲナーゼやウリジンホスホリラーゼなどの酵素の強力な阻害剤として作用します . これらの相互作用は細胞内の通常の代謝過程を阻害し、その治療効果につながります。

類似化合物との比較

類似化合物:

ユニークさ: N,N'-ジメチルウラシルは、その特定の置換パターンによりユニークであり、異なる化学的特性と反応性を付与します。 これは、さまざまな生物活性化合物や工業用材料の合成における貴重な中間体となっています .

生物活性

1,3-Dimethyluracil (DMU) is a derivative of uracil that has garnered interest in various fields of biological and medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of DMU, focusing on its antioxidant properties, effects on enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₇H₈N₂O₂

- Molecular Weight : 168.15 g/mol

- CAS Number : 70122

The compound features two methyl groups attached to the nitrogen atoms at positions 1 and 3 of the uracil ring, which influences its solubility and reactivity compared to other uracil derivatives.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of DMU. In a study involving the synthesis of α-Aminophosphonates bearing 6-amino-1,3-dimethyluracil, compounds were screened for their antioxidant activity using DPPH and hydrogen peroxide scavenging assays. The results indicated that certain derivatives exhibited significant antioxidant activity comparable to ascorbic acid, suggesting that DMU derivatives could be beneficial in combating oxidative stress-related diseases .

Aromatase Inhibition

Molecular docking studies have shown that DMU and its derivatives can inhibit aromatase, an enzyme involved in estrogen biosynthesis. This inhibition is crucial in the context of hormone-dependent cancers such as breast cancer. The docking studies revealed promising interactions between DMU derivatives and the active site of aromatase, indicating potential therapeutic applications in cancer treatment .

Antimicrobial Activity

DMU has also been investigated for its antimicrobial properties. Research indicates that DMU derivatives exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, metal complexes formed with DMU have demonstrated enhanced antimicrobial efficacy compared to free ligands. These complexes showed significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to evaluate the potential anticancer effects of DMU. The results suggested that certain DMU derivatives possess cytotoxic properties that could be harnessed for cancer therapy, although further studies are needed to elucidate the mechanisms involved .

Case Studies and Research Findings

特性

IUPAC Name |

1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-7-4-3-5(9)8(2)6(7)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDBKAHWADVXFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061244 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,3-Dimethyluracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

874-14-6 | |

| Record name | 1,3-Dimethyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethyluracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dimethyluracil | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN3V9WZ8FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-Dimethyluracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 °C | |

| Record name | 1,3-Dimethyluracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。